molecular formula C16H9NO2S B13026021 2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione CAS No. 52625-67-9

2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B13026021
CAS No.: 52625-67-9
M. Wt: 279.3 g/mol
InChI Key: XTIDWTPTQSDNTQ-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features both benzothiazole and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione typically involves the condensation of benzothiazole derivatives with indene-1,3-dione under specific reaction conditions. One common method includes the use of phosphorus pentasulfide as a reagent . The reaction is carried out in a suitable solvent, such as acetone, under reflux conditions for several hours to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its combination of benzothiazole and indene moieties, which confer distinct chemical and biological properties

Properties

CAS No.

52625-67-9

Molecular Formula

C16H9NO2S

Molecular Weight

279.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)indene-1,3-dione

InChI

InChI=1S/C16H9NO2S/c18-14-9-5-1-2-6-10(9)15(19)13(14)16-17-11-7-3-4-8-12(11)20-16/h1-8,13H

InChI Key

XTIDWTPTQSDNTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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